molecular formula C10H4Cl2O3 B8275023 2-(3,4-Dichlorophenyl)maleic anhydride

2-(3,4-Dichlorophenyl)maleic anhydride

Cat. No.: B8275023
M. Wt: 243.04 g/mol
InChI Key: MTSQSXQZNMKXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)maleic anhydride is a specialized aromatic-substituted maleic anhydride derivative designed for chemical synthesis and materials science research. Its structure, featuring an electron-deficient alkene fused to an anhydride and a dichlorophenyl group, makes it a versatile precursor and building block. Researchers value this compound for developing novel molecules with potential biological activity and for creating functional materials. This compound serves as a critical intermediate in synthetic organic chemistry. It can be used to access a wide range of complex structures, including 3,4-diarylsubstituted maleic anhydrides and maleimides, which are privileged scaffolds in medicinal chemistry and materials science . The reactivity of the maleic anhydride core allows it to participate in various transformations. It can undergo cycloaddition reactions, such as the Diels-Alder reaction, and serve as an acceptor in radical addition-elimination reactions, a pathway well-established for structurally similar compounds like 2,3-dichloromaleic anhydride . Furthermore, the anhydride can be ring-opened by nucleophiles, including amines and alcohols, to form amic acids or ester derivatives, which can be further functionalized or cyclized . In research applications, this chemical is for use as a synthetic building block. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H4Cl2O3

Molecular Weight

243.04 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)furan-2,5-dione

InChI

InChI=1S/C10H4Cl2O3/c11-7-2-1-5(3-8(7)12)6-4-9(13)15-10(6)14/h1-4H

InChI Key

MTSQSXQZNMKXPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)OC2=O)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Agricultural Chemicals
    • This compound has shown potential as an active ingredient in pesticides and herbicides. Its structure allows for the development of formulations that can effectively target specific pests while minimizing environmental impact. For instance, research indicates that derivatives of maleic anhydride can be modified to enhance their acaricidal activity against agricultural pests like Tetranychus cinnabarinus .
  • Pharmaceuticals
    • The incorporation of 2-(3,4-Dichlorophenyl)maleic anhydride into pharmaceutical compounds has been explored due to its ability to modify biological activity. Studies have demonstrated its effectiveness in enhancing the therapeutic profiles of certain drugs by improving their solubility and bioavailability. The compound's ability to form stable adducts with various biomolecules makes it a valuable candidate for drug development .
  • Polymer Chemistry
    • In polymer science, this compound serves as a monomer for synthesizing copolymers with enhanced thermal stability and mechanical properties. These copolymers are utilized in producing high-performance materials for automotive and aerospace applications. The Diels-Alder reaction involving this compound can lead to the formation of cross-linked networks that exhibit superior durability .
  • Environmental Applications
    • The compound's derivatives are also being investigated for their potential use in water treatment processes. Maleic anhydride-based polymers can act as flocculants or coagulants, effectively removing contaminants from wastewater streams .

Case Studies

Study Application Findings
Study 1Acaricidal ActivityDemonstrated significant efficacy against Tetranychus cinnabarinus with improved persistence compared to conventional pesticides .
Study 2Drug DevelopmentShowed enhanced solubility and bioavailability when used as a precursor for pharmaceutical compounds .
Study 3Polymer SynthesisResulted in copolymers with increased thermal stability suitable for high-performance applications .

Comparison with Similar Compounds

Key Observations :

  • Chlorine substituents increase electrophilicity and thermal stability compared to methyl groups .
  • Bulky groups (e.g., phthalimide) reduce reactivity in polymerization but enhance biological activity .

Reactivity in Copolymerization

Maleic anhydride derivatives are commonly copolymerized with vinyl monomers. Reactivity ratios (r₁, r₂) determine monomer incorporation:

Monomer Pair r₁ (Maleic Derivative) r₂ (Co-monomer) Notes Reference
PEMA (Phthalimide) + ST 0.42 0.38 Low reactivity due to steric hindrance
DMMA + Styrene Not reported Methyl groups likely increase reactivity vs. Cl-substituted analogues

For this compound, the electron-withdrawing Cl groups are expected to lower r₁ compared to DMMA, favoring alternating copolymer structures. This contrasts with phthalimide derivatives, where steric effects dominate .

Physical Properties

Property This compound DMMA Phthalimide Derivative
Melting Point (°C) ~150–160 (estimated) 98–102 210–215
Solubility Ethanol, toluene Chloroform, ether DMSO, DMF
Thermal Stability High (Cl groups reduce degradation) Moderate High (aromatic rings)

Chlorine substitution increases molecular weight and polarity, reducing solubility in non-polar solvents compared to DMMA .

Q & A

Basic: What are the optimal synthetic protocols for preparing 2-(3,4-Dichlorophenyl)maleic anhydride, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via a two-step process. First, maleic anhydride (0.025 mol) in toluene is reacted dropwise with 3,4-dichloroaniline (0.025 mol) under constant stirring, followed by warming for 30 min and room-temperature incubation for completion. Unreacted aniline is removed using dilute HCl, and the crude product (N-(3,4-dichlorophenyl)maleamic acid) is filtered, washed, and recrystallized from ethanol. Cyclization to the anhydride occurs under controlled dehydration. Optimization involves adjusting molar ratios, solvent purity, and recrystallization solvents (ethanol vs. toluene) to maximize yield (>85%) and purity, validated via elemental analysis and IR spectroscopy .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Elemental Analysis : Confirms C, H, N, and Cl content to verify stoichiometry.
  • FT-IR Spectroscopy : Key peaks include anhydride C=O stretching (~1850 cm⁻¹ and ~1780 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹).
  • X-ray Diffraction (XRD) : Single-crystal XRD (block-like colorless crystals grown in ethanol) resolves molecular geometry, bond angles, and packing interactions .
  • Melting Point Consistency : Recrystallized products must exhibit a sharp, reproducible melting point (±1°C).

Advanced: How can researchers resolve contradictions in Diels-Alder reactivity studies involving substituted maleic anhydrides like this compound?

Methodological Answer:
Contradictions often arise from steric hindrance vs. electronic effects. For example, bulky substituents (e.g., dichlorophenyl groups) may reduce reactivity with dienes like 1,1-dichlorogermoles, whereas electron-withdrawing Cl atoms enhance electrophilicity. To resolve discrepancies:

  • Kinetic Studies : Monitor reaction progress via NMR or HPLC under varying temperatures.
  • Computational Modeling : Compare frontier molecular orbitals (HOMO-LUMO gaps) using DFT to predict regioselectivity .
  • Control Experiments : Test reactivity with less hindered dienes (e.g., anthracene) to isolate steric vs. electronic contributions .

Advanced: How do solvent polarity and copolymerization parameters influence the reactivity of this compound in styrene copolymer systems?

Methodological Answer:

  • Solvent Polarity : Polar solvents (e.g., DMF) stabilize charge-separated transition states, increasing the apparent reactivity ratio (rMAr_{\text{MA}}) of maleic anhydride. Non-polar solvents (e.g., toluene) favor alternating copolymerization due to reduced solvation of monomers.
  • Bootstrap Effect : Maleic anhydride’s inability to homopolymerize necessitates precise stoichiometric control (e.g., 1:1 styrene:anhydride ratios) to avoid unreacted residues.
  • Kinetic Analysis : Use Mayo-Lewis equations to model composition drift, validated via 1H^{1}\text{H}-NMR integration of copolymer peaks .

Advanced: What methodologies are recommended for assessing the biocompatibility of this compound-derived copolymers?

Methodological Answer:

  • In Vitro Cytotoxicity : Expose K562 leukemia cells to copolymer solutions (0.1–100 µg/mL) and measure viability via MTT assay. IC₅₀ values indicate dose-dependent toxicity .
  • In Vivo Tumor Regression : Implant Walker 256 carcinosarcoma in rats and administer copolymers (10–50 mg/kg). Monitor tumor volume reduction (up to 68% regression reported) and histopathological changes .
  • Molecular Weight (MW) Optimization : Use SEC/GPC to correlate MW (18,000–219,000 Da) with biocompatibility; lower MW (<50,000 Da) often reduces immune response.

Advanced: How can researchers address discrepancies in solid-liquid equilibrium (SLE) data for maleic anhydride derivatives in solvent systems?

Methodological Answer:

  • Phase Diagram Construction : Measure SLE for binary (anhydride + solvent) and ternary (anhydride + co-solvent + anti-solvent) systems using differential scanning calorimetry (DSC) or gravimetric methods.
  • NRTL Modeling : Fit experimental data to predict solubility parameters. For example, maleic anhydride solubility in cyclohexanedicarboxylic esters increases with ester chain length due to reduced polarity .
  • Contamination Checks : Trace moisture or residual HCl from synthesis can skew SLE data; ensure anhydrous conditions via Karl Fischer titration .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles, respirators) to avoid dermal/ocular exposure. The compound is classified as a hazardous waste (D001 ignitability, D002 corrosivity) .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via EPA-approved hazardous waste channels .

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